molecular formula C15H30 B14209900 5,5-Dimethyltridec-2-ene CAS No. 824391-97-1

5,5-Dimethyltridec-2-ene

Cat. No.: B14209900
CAS No.: 824391-97-1
M. Wt: 210.40 g/mol
InChI Key: UPKDPTPXOQQILU-UHFFFAOYSA-N
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Description

5,5-Dimethyltridec-2-ene: is an organic compound characterized by a long carbon chain with a double bond at the second position and two methyl groups attached to the fifth carbon. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the methyl groups imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyltridec-2-ene can be achieved through several methods. One common approach involves the alkylation of alkenes . For instance, starting with a suitable alkene, such as 1-decene, and performing a Friedel-Crafts alkylation using an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes . Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the alkylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyltridec-2-ene undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 5,5-Dimethyltridecane.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or sulfonic acids can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of 5,5-Dimethyltridecane.

    Substitution: Formation of halogenated derivatives or sulfonated compounds.

Scientific Research Applications

Chemistry: 5,5-Dimethyltridec-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the mechanisms of enzyme action and the specificity of enzyme-substrate interactions.

Medicine: While not directly used as a drug, derivatives of this compound can be synthesized and tested for pharmacological activities . These derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymer additives. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5,5-Dimethyltridec-2-ene in chemical reactions primarily involves the interaction of the double bond with various reagents. The double bond acts as a site for electrophilic addition reactions, where electrophiles attack the electron-rich region of the double bond, leading to the formation of new chemical bonds. Additionally, the methyl groups can influence the reactivity of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

    5,5-Dimethyltridecane: This compound is the fully saturated analog of 5,5-Dimethyltridec-2-ene, lacking the double bond.

    5,5-Dimethylundec-2-ene: A shorter chain analog with similar structural features but different physical and chemical properties.

    5,5-Dimethyl-2-hexene: A much shorter chain analog with similar reactivity due to the presence of the double bond and methyl groups.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond and methyl groups. This unique structure imparts distinct physical properties, such as boiling point and solubility, and influences its reactivity in chemical reactions. The combination of these features makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

824391-97-1

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

5,5-dimethyltridec-2-ene

InChI

InChI=1S/C15H30/c1-5-7-9-10-11-12-14-15(3,4)13-8-6-2/h6,8H,5,7,9-14H2,1-4H3

InChI Key

UPKDPTPXOQQILU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)CC=CC

Origin of Product

United States

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